molecular formula C8H10ClNO2 B1388299 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride CAS No. 1185296-86-9

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride

Cat. No. B1388299
M. Wt: 187.62 g/mol
InChI Key: GQUONSJRMSKBGP-UHFFFAOYSA-N
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Description

“3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride” is a chemical compound with the molecular formula C8H9NO2 . It is a solid substance that should be stored in a dark place at room temperature . The compound has a molecular weight of 151.16 g/mol .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol derivatives has been reported in several studies . For instance, a series of novel 3,4-dihydro-2H-benzo[b][1,4]oxazin-6-ol derivatives has been designed and synthesized as 5-HT6 receptor antagonists . Another study reported the design, synthesis, and evaluation of novel (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides targeting histone deacetylases .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride is represented by the InChI code 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol derivatives have been found to display subnanomolar affinities for the 5-HT6 receptor and good brain penetration in rats . This suggests that these compounds can interact with biological targets and may have potential applications in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride include a molecular weight of 151.16 g/mol . It is a solid substance that should be stored in a dark place at room temperature .

Scientific Research Applications

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride has a CAS Number of 1185296-86-9 .
  • It has a molecular weight of 187.63 .
  • The linear formula of this compound is C8H10ClNO2 .
  • It is usually stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

The safety information for 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride includes hazard statements H315-H319-H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The future directions for research on 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride and its derivatives could include further exploration of their potential applications in medicinal chemistry, given their demonstrated affinities for the 5-HT6 receptor . Additionally, their potential as histone deacetylase inhibitors could be explored further .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c10-6-1-2-8-7(5-6)9-3-4-11-8;/h1-2,5,9-10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUONSJRMSKBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662967
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride

CAS RN

1185296-86-9
Record name 3,4-Dihydro-2H-1,4-benzoxazin-6-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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